![molecular formula C7H13NOS B2735640 6-Oxa-2-thia-9-azaspiro[4.5]decane CAS No. 1367994-20-4](/img/structure/B2735640.png)

6-Oxa-2-thia-9-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

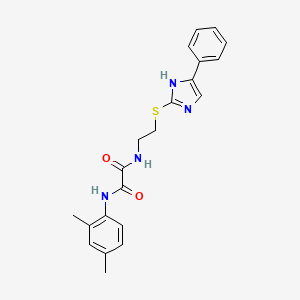

6-Oxa-2-thia-9-azaspiro[4.5]decane is a chemical compound with the molecular formula C7H13NOS . It is a complex structure that contains a total of 24 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), 1 sulfide, and 1 tetrahydro-thiophene .

Molecular Structure Analysis

The molecular structure of 6-Oxa-2-thia-9-azaspiro[4.5]decane is quite complex. It contains a total of 24 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), 1 sulfide, and 1 tetrahydro-thiophene .Physical And Chemical Properties Analysis

6-Oxa-2-thia-9-azaspiro[4.5]decane has a predicted boiling point of 284.4±35.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 8.63±0.20 .Scientific Research Applications

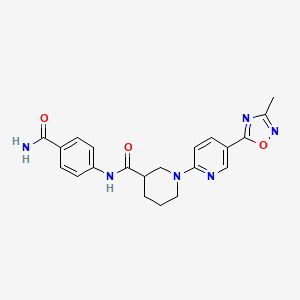

Novel Multifunctional Modules for Drug Discovery

The synthesis of novel thia/oxa-azaspiro[3.4]octanes, closely related to 6-Oxa-2-thia-9-azaspiro[4.5]decane, has been achieved through robust and step-economic routes. These compounds have been designed as multifunctional, structurally diverse modules for drug discovery applications, highlighting their potential in the creation of new therapeutic agents. Enantioselective approaches to these spirocycles have also been reported, indicating the versatility and potential of these structures in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).

Synthetic Approaches to Spiroaminals

Research on the synthesis of spiroaminals, including structures like 1-oxa-6-azaspiro[4.5]decane, showcases their significance as cores of natural or synthetic products with notable biological activities. The review summarizes various strategies developed for synthesizing these spiroaminals, underscoring their importance in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).

Anticancer Activity of Derivatives

A study on new 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against cell cultures of human liver hepatocellular carcinoma, human prostate adenocarcinoma, and human colorectal carcinoma cell lines reveals the potential therapeutic applications of these compounds. The research highlights the synthesis of thioglycoside derivatives, showing moderate to high inhibition activities, which points to their relevance in developing anticancer drugs (Flefel et al., 2017).

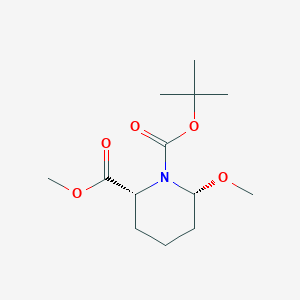

Synthesis and Crystal Structure Analysis

Another study focused on the synthesis and crystal structure analysis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, providing insights into the molecular conformation and stereochemistry of such compounds. This research is crucial for understanding the physical and chemical properties of these spirocycles, which can influence their reactivity and potential applications in various fields (Wen, 2002).

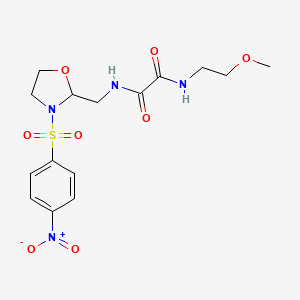

Safety and Hazards

6-Oxa-2-thia-9-azaspiro[4.5]decane is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

6-oxa-2-thia-9-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c1-4-10-6-7(1)5-8-2-3-9-7/h8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKKYCLQGXXIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC12CNCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-2-thia-9-azaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735559.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2735561.png)

![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2735562.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2735565.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(perfluorophenyl)acrylonitrile](/img/structure/B2735566.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2735569.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2735572.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2735577.png)

![(1S,6Z,8R)-9-azabicyclo[6.2.0]dec-6-en-10-one](/img/structure/B2735580.png)